![molecular formula C21H20N4O3S3 B2810848 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-41-7](/img/structure/B2810848.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3S3 and its molecular weight is 472.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on the synthesis and crystal structure of related heterocyclic compounds emphasizes the importance of these processes in understanding the physical and chemical properties of such molecules. For instance, the synthesis and crystal structure analysis of pyrazole-1-carboxamide derivatives provide insights into their potential as frameworks for developing new chemical entities with desired properties. These studies contribute to the field by offering detailed methodologies for the synthesis and characterization of novel compounds, which could be relevant to the query compound's synthesis and structural analysis (Prabhuswamy et al., 2016).
Antimicrobial Activity
Several heterocyclic compounds have been investigated for their antimicrobial activities. The design, synthesis, and evaluation of pyrimidine derivatives for antimicrobial use highlight the therapeutic potential of these molecules. This area of research is significant for developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens. The application of such compounds in medicine underscores the importance of heterocyclic chemistry in pharmaceutical development (Rathod & Solanki, 2018).
Molecular Docking and Enzyme Inhibition
The exploration of heterocyclic compounds as enzyme inhibitors through molecular docking studies illustrates their potential in drug design and discovery. For example, thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities, providing valuable insights into the design of new therapeutic agents targeting specific enzymes. These studies are crucial for understanding the interaction mechanisms of such compounds with biological targets and for the development of novel treatments for various diseases (Cetin et al., 2021).
Anticancer and Anti-Proliferative Activities
Research on the synthesis and biological evaluation of pyrazolopyrimidines and other heterocyclic derivatives for anticancer and anti-5-lipoxygenase activities demonstrates the potential of these compounds in cancer treatment. The identification of active compounds against specific cancer cell lines and their mechanism of action are vital for the development of new anticancer therapies. These studies provide a foundation for further research into the therapeutic applications of heterocyclic compounds in oncology (Abdel-Rahman et al., 2021).
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-13-19-16(21(26)22-11-15-4-2-7-29-15)10-17(18-5-3-8-30-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCYAPPDQRSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
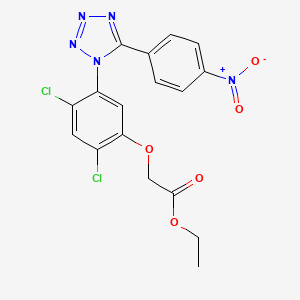
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)
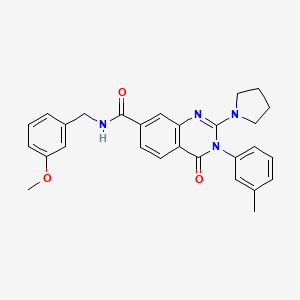

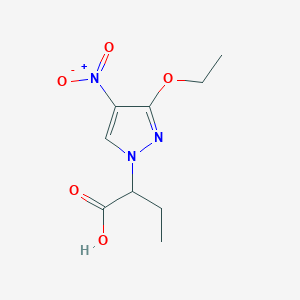

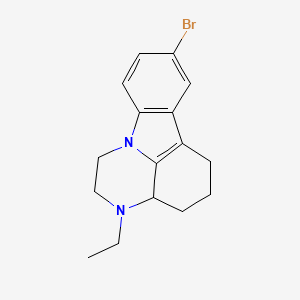
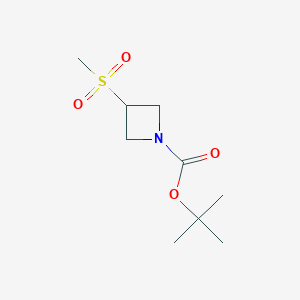

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)
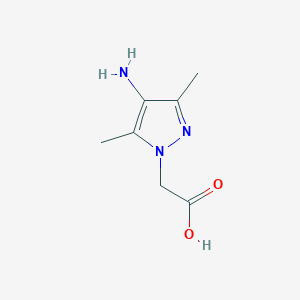
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810787.png)

